molecular formula C29H26N2O5 B14486185 5-Methyl-1-{(2R,5R)-4-oxo-5-[(triphenylmethoxy)methyl]oxolan-2-yl}pyrimidine-2,4(1H,3H)-dione CAS No. 65475-49-2

5-Methyl-1-{(2R,5R)-4-oxo-5-[(triphenylmethoxy)methyl]oxolan-2-yl}pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14486185
CAS No.: 65475-49-2
M. Wt: 482.5 g/mol
InChI Key: OFQMYOSWSHUOSR-CLJLJLNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1-{(2R,5R)-4-oxo-5-[(triphenylmethoxy)methyl]oxolan-2-yl}pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that includes a pyrimidine ring and an oxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-{(2R,5R)-4-oxo-5-[(triphenylmethoxy)methyl]oxolan-2-yl}pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, including the formation of the oxolan ring and the attachment of the pyrimidine moiety. Common reagents used in the synthesis include triphenylmethanol, pyrimidine derivatives, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-{(2R,5R)-4-oxo-5-[(triphenylmethoxy)methyl]oxolan-2-yl}pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in research applications.

Scientific Research Applications

5-Methyl-1-{(2R,5R)-4-oxo-5-[(triphenylmethoxy)methyl]oxolan-2-yl}pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors, which may lead to the development of new pharmaceuticals.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways involved in diseases.

    Industry: In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-1-{(2R,5R)-4-oxo-5-[(triphenylmethoxy)methyl]oxolan-2-yl}pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one
  • (1R,2S,5R)-Menthyl-(2R,5S)-5-(4-amino-2-oxo-2H-pyrimidin-1-yl)-[1,3]oxathiolane-2-carboxylic acid

Uniqueness

Compared to similar compounds, 5-Methyl-1-{(2R,5R)-4-oxo-5-[(triphenylmethoxy)methyl]oxolan-2-yl}pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of the oxolan and pyrimidine rings, as well as the presence of the triphenylmethoxy group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

65475-49-2

Molecular Formula

C29H26N2O5

Molecular Weight

482.5 g/mol

IUPAC Name

5-methyl-1-[(2R,5R)-4-oxo-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C29H26N2O5/c1-20-18-31(28(34)30-27(20)33)26-17-24(32)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,25-26H,17,19H2,1H3,(H,30,33,34)/t25-,26-/m1/s1

InChI Key

OFQMYOSWSHUOSR-CLJLJLNGSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CC(=O)[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(=O)C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.